molecular formula C14H23NO B1385456 4-(Isopentyloxy)-N-propylaniline CAS No. 1040689-69-7

4-(Isopentyloxy)-N-propylaniline

Cat. No.: B1385456
CAS No.: 1040689-69-7
M. Wt: 221.34 g/mol
InChI Key: MFTRBOMGGQNNAN-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-N-propylaniline is a synthetic aromatic amine derivative of interest in chemical and pharmaceutical research. Compounds of this structural class, which feature an aniline core substituted with an isopentyloxy group and an N-propyl chain, are frequently investigated as building blocks in medicinal chemistry and as potential intermediates for the synthesis of more complex molecules . Based on studies of closely related analogues, this compound may serve as a key precursor in the development of pharmacologically active agents. Its mechanism of action is expected to involve interaction with specific biological targets, such as enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways . Researchers value this structural motif for its potential application in proteomics research and in the discovery of new therapeutic compounds. The isopentyloxy side chain is known to contribute to increased lipophilicity, which can enhance membrane permeability and bioavailability in biological systems . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutoxy)-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTRBOMGGQNNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Isopentyloxy N Propylaniline

Precursor Synthesis and Purification Strategies for 4-Halonitrobenzenes and Isopentyl Alcohols

The foundation of a successful synthesis of 4-(isopentyloxy)-N-propylaniline lies in the quality of its starting materials. The primary precursors, 4-halonitrobenzenes and isopentyl alcohol, must be of high purity to ensure optimal reaction outcomes.

4-Halonitrobenzenes: These compounds, particularly 4-fluoronitrobenzene and 4-chloronitrobenzene, are key electrophiles in the subsequent etherification step. Their synthesis typically involves the nitration of the corresponding halobenzene. Purification of 4-halonitrobenzenes often involves recrystallization from suitable solvents like ethanol (B145695) or hexane (B92381) to remove isomeric impurities and unreacted starting materials. For instance, the purification of nitrobenzene (B124822) can be achieved by filtering the liquid through materials like fuller's earth, followed by treatment with aluminum oxide and distillation to significantly increase its specific resistivity. google.com

Isopentyl Alcohol: Also known as 3-methyl-1-butanol, isopentyl alcohol is the source of the isopentyloxy group. It is commonly prepared via the Fischer esterification of isopentyl alcohol and acetic acid, followed by purification. thermofisher.comoeducat.org The purification of isopentyl alcohol typically involves a series of extractions and distillations. A common laboratory-scale purification involves washing the crude alcohol with water to remove any residual acid, followed by treatment with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove water. cerritos.edulibretexts.orgnau.edu Finally, fractional distillation is employed to isolate the pure isopentyl alcohol, with the fraction collected at its boiling point (134-143 °C) being the desired product. cerritos.edulibretexts.org

Development of C-O Bond Formation Methodologies in the Synthesis of this compound

The formation of the ether linkage between the aromatic ring and the isopentyl group is a pivotal step in the synthesis. Two primary strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and direct etherification reactions.

Nucleophilic Aromatic Substitution (SNAr) with Phenolic Precursors

The SNAr reaction is a powerful method for forming aryl ethers. wikipedia.org In this approach, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of 4-(isopentyloxy)aniline, this would typically involve the reaction of 4-nitrophenol (B140041) with an isopentyl halide in the presence of a base. The nitro group at the para position is crucial as it activates the ring towards nucleophilic attack. libretexts.orglibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the desired ether. libretexts.orgnih.gov The reactivity of the aryl halide in SNAr reactions generally follows the trend F > Cl > Br > I. masterorganicchemistry.com

Etherification Reactions Involving Isopentyl Moieties

A more direct route involves the Williamson ether synthesis, where the sodium salt of 4-nitrophenol (formed by reacting 4-nitrophenol with a strong base like sodium hydroxide (B78521) or sodium hydride) is reacted with isopentyl bromide or iodide. This reaction is a classic and widely used method for preparing ethers.

The table below summarizes typical conditions for the etherification step.

ReactantsBaseSolventTemperature (°C)
4-Nitrophenol, Isopentyl BromideSodium HydroxideEthanol/WaterReflux
4-Nitrophenol, Isopentyl IodidePotassium CarbonateAcetoneReflux

Strategies for Reductive Amination and N-Alkylation in the Formation of the N-Propyl Aniline (B41778) Moiety

The final stage of the synthesis involves the transformation of the nitro group into a propyl-substituted amine. This is typically achieved in a two-step process: reduction of the nitro group followed by N-alkylation.

Reduction of Nitroaromatic Intermediates to Aniline Derivatives

The reduction of the nitro group in 4-(isopentyloxy)nitrobenzene to the corresponding aniline is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a clean and efficient method. organic-chemistry.org Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic medium are also effective.

Direct N-Propylation Techniques

Once 4-(isopentyloxy)aniline is obtained, the final N-propylation step can be carried out through several methods.

Reductive Amination: This one-pot procedure involves reacting the aniline with propanal in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the secondary amine. acs.orgacs.org Sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride, are commonly used reducing agents for this transformation. researchgate.net

Direct N-Alkylation: This involves the reaction of the aniline with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the hydrogen halide formed. This method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The N-alkylation of anilines can also be achieved using alcohols as alkylating agents in the presence of a catalyst. acs.orggoogle.comrsc.orgacs.orgnih.gov

The following table outlines common methods for the N-propylation of 4-(isopentyloxy)aniline.

MethodReagentsReducing Agent/Catalyst
Reductive AminationPropanalSodium Triacetoxyborohydride
Direct AlkylationPropyl BromidePotassium Carbonate
Catalytic AlkylationPropanol (B110389)Ruthenium or Nickel complexes acs.org

By carefully selecting and optimizing each of these synthetic steps, a robust and efficient route to this compound can be established. matrixscientific.comscbt.comchemicalbook.com

Catalytic Approaches and Reagent Selection in the Synthesis of this compound

The synthesis of this compound can be envisioned through two primary retrosynthetic routes: (A) N-propylation of 4-(isopentyloxy)aniline, or (B) O-isopentylation of N-propyl-4-aminophenol. Both strategies rely heavily on catalytic methods to efficiently construct the target C-N and C-O bonds.

Transition Metal Catalysis in C-N and C-O Coupling

Transition metal catalysis is fundamental to modern organic synthesis, providing powerful tools for creating C-N and C-O bonds with high efficiency and selectivity. beilstein-journals.orgresearchgate.net

C-N Bond Formation: The formation of the N-propyl group on the aniline nitrogen can be achieved via several catalytic methods. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for forming C-N bonds between aryl halides and amines. acs.orgorganic-chemistry.orgyoutube.com In a potential synthesis of the target molecule, this could involve coupling 4-(isopentyloxy)aniline with a propyl halide. The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism, enhanced by bulky, electron-rich phosphine (B1218219) ligands. youtube.comyoutube.com

An alternative, copper-catalyzed approach is the Ullmann condensation, specifically the Goldberg reaction, which couples an aryl halide with an amine. wikipedia.orgresearchgate.net Though traditionally requiring harsh conditions, modern protocols use ligands like diamines or amino acids to facilitate the reaction under milder temperatures. wikipedia.orgresearchgate.net

More recently, "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as highly atom-economical methods for N-alkylation. researchgate.net These reactions, often catalyzed by ruthenium or iridium complexes, use alcohols as alkylating agents, with water being the only byproduct. nih.govrsc.org Nickel-catalyzed systems have also proven effective for the direct N-alkylation of anilines with various alcohols, demonstrating broad functional group tolerance. acs.org

C-O Bond Formation: The synthesis of the isopentyloxy ether linkage is commonly achieved through transition-metal-catalyzed C-O coupling. The Ullmann ether synthesis, a classic copper-catalyzed reaction, couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Modern variations of this reaction can proceed under milder conditions using soluble copper catalysts and various ligands. beilstein-journals.orgnih.gov For instance, a system using copper(I) iodide with picolinic acid as a ligand has been shown to be effective for the O-arylation of phenols. nih.gov

Palladium-catalyzed C-O cross-coupling, an analogue of the Buchwald-Hartwig amination, has also become a vital method for diaryl ether synthesis. beilstein-journals.orgorganic-chemistry.org These reactions offer an alternative to copper-based systems and are continually being improved with the development of new, highly active catalyst systems.

Interactive Table: Catalytic Systems for C-N and C-O Bond Formation

Coupling Type Reaction Name Metal Catalyst (Example) Ligand (Example) Reactants Reference
C-N Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃ XPhos, SPhos, dppf Aryl Halide + Amine acs.orgyoutube.comresearchgate.net
C-N Goldberg Reaction CuI, Copper Powder 1,10-Phenanthroline Aryl Halide + Amine wikipedia.orgnih.gov
C-N Borrowing Hydrogen [RuCl₂(p-cymene)]₂ DPEphos, dppf Amine + Alcohol nih.govrsc.org
C-N Nickel-Catalyzed Alkylation NiBr₂ NHC Ligands Aniline + Alcohol acs.org
C-O Ullmann Condensation CuI, CuSO₄ Picolinic Acid, Glycolic Acid Aryl Halide + Alcohol/Phenol beilstein-journals.orgwikipedia.orgnih.gov
C-O Buchwald-Hartwig Etherification Pd₂(dba)₃ Biphenylphosphine Ligands Aryl Halide + Alcohol/Phenol beilstein-journals.org

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for chemical products is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. nih.govyoutube.com The synthesis of this compound can be evaluated through this lens.

Waste Prevention and Atom Economy: Catalytic methods are inherently superior to stoichiometric reagents in preventing waste. nih.gov The "borrowing hydrogen" strategy for N-alkylation exemplifies high atom economy, as it uses an alcohol to alkylate an amine, producing only water as a byproduct. researchgate.net This compares favorably to traditional N-alkylation with alkyl halides, which generates stoichiometric amounts of salt waste. The atom economy, a key metric in green chemistry, is significantly higher in the former case. sphinxsai.com

Less Hazardous Chemical Syntheses: Green chemistry encourages the use of less toxic reagents. nih.gov Employing alcohols like propanol instead of potentially more hazardous propyl halides for N-alkylation aligns with this principle.

Design for Energy Efficiency: Modern catalytic systems often operate at lower temperatures than traditional high-temperature methods like the classic Ullmann reaction, which required temperatures exceeding 200°C. wikipedia.org This reduces energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the core reagents for this compound, there is a broader trend in developing catalysts and solvents from renewable bio-based materials. researchgate.net

Interactive Table: Green Chemistry Metrics for N-Alkylation Routes

Synthetic Route Alkylating Agent Byproduct Atom Economy Green Solvent Compatibility Reference
Classical N-Alkylation Propyl Bromide NaBr (or other salt) Lower Varies wikipedia.org
Borrowing Hydrogen 1-Propanol H₂O Higher Good (can use greener alcohols) researchgate.netrsc.org
Reductive Amination Propanal + H₂ H₂O Higher Good (often uses alcohol solvents) researchgate.net

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges focused on cost, safety, efficiency, and robustness. For a molecule like this compound, process optimization would be critical.

A key consideration for industrial N-alkylation of anilines is the use of continuous flow processes over batch production. Patents describe processes for preparing N-alkylanilines by reacting anilines with lower alcohols in the gas phase over zeolite catalysts of the pentasil type. google.comgoogle.com This continuous process is preferred for industrial use and can be operated at atmospheric pressure. google.com

Key optimization parameters include:

Catalyst Selection and Loading: While palladium catalysts are highly effective, their cost is a major barrier for scale-up. thieme-connect.com Cheaper, more abundant metals like copper or nickel are often preferred. researchgate.netacs.org In continuous processes, solid-supported catalysts like zeolites are advantageous as they are easily separated from the product stream and can be regenerated. google.comgoogle.com Optimizing catalyst loading (e.g., liters of reactant mixture per liter of catalyst per hour) is crucial for maximizing throughput and minimizing cost. google.com

Reactant Ratio: The molar ratio of aniline to alcohol is a critical variable that controls the selectivity between mono- and di-alkylation. To favor the formation of a mono-alkylated product like N-propylaniline, an alcohol-to-aniline molar ratio of 0.5 to 1.2 is often recommended. google.com

Temperature and Pressure: Reactions are optimized to run at the lowest possible temperature and pressure to save energy and improve safety. Gas-phase reactions over zeolites are typically conducted at elevated temperatures (e.g., >200°C) to ensure the reactants are in the vapor phase. google.com

Purification: On a large scale, purification methods must be efficient and scalable. Distillation, crystallization, and liquid-liquid extraction are preferred over chromatographic methods common in lab-scale synthesis.

Stereochemical Control and Regioselectivity in Analogous Syntheses

While this compound is an achiral molecule with a defined substitution pattern, the principles of stereochemical control and regioselectivity are paramount in the synthesis of its analogs and more complex derivatives.

Regioselectivity: The 1,4- (or para) substitution pattern of the target molecule is typically ensured by starting with a para-substituted precursor, such as 4-aminophenol (B1666318) or 4-nitroaniline. However, in syntheses where substitution occurs on an unsubstituted or mono-substituted ring, controlling the position of incoming groups is critical. The regioselectivity of reactions on aniline derivatives is influenced by the electronic properties of the substituents already present. acs.org For instance, electron-donating groups (like alkoxy groups) are ortho-, para-directing, while electron-withdrawing groups are meta-directing for electrophilic aromatic substitution. In nucleophilic aromatic substitution, the positions of leaving groups relative to activating groups determine the outcome. Quantum chemical methods are sometimes used to predict the regioselectivity of reactions, such as in aniline polymerization. ineosopen.org

Stereochemical Control: Should a chiral analog of this compound be desired, stereochemical control would become a central challenge. This could be achieved by introducing a chiral center in the isopentyl group, the propyl group, or by creating a chiral axis if substitution patterns induce atropisomerism.

Modern synthetic methods offer powerful solutions for creating chiral amines. Chemoenzymatic cascades, for example, can combine the high enantioselectivity of biocatalysts with the broad applicability of chemical catalysts. nih.govmanchester.ac.uk A one-pot process could involve an enzyme (like an ω-transaminase or alcohol dehydrogenase) to create a chiral amine or alcohol, followed by a transition metal-catalyzed cross-coupling (like a Buchwald-Hartwig reaction) to complete the molecule. nih.govmanchester.ac.uk This approach has been successfully used to convert racemic alcohols directly into enantiopure chiral anilines. manchester.ac.uk The development of catalytic asymmetric synthesis using chiral Lewis acids or organocatalysts to control the stereochemical outcome of reactions is a major focus of modern synthetic chemistry. ndsu.edujyu.fi

Advanced Spectroscopic Elucidation and Structural Characterization of 4 Isopentyloxy N Propylaniline

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 4-(Isopentyloxy)-N-propylaniline, these methods would provide a detailed "fingerprint" based on the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C), the ether linkage (C-O-C), and the alkyl chains (C-H). The expected FT-IR absorption bands are summarized in the table below. The N-H stretching vibration is a particularly diagnostic feature of the secondary amine. The C-O stretching vibrations of the ether group and the various vibrations of the substituted benzene (B151609) ring would also be prominent.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (propyl & isopentyl)Stretching2850 - 2960
Aromatic C=CStretching1500 - 1600
N-HBending1550 - 1650
C-N (Aromatic)Stretching1250 - 1360
C-O (Aryl Ether)Asymmetric Stretching1200 - 1275
C-O (Aryl Ether)Symmetric Stretching1020 - 1075
Aromatic C-HOut-of-plane Bending810 - 850 (para-substituted)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chains. The table below outlines the expected prominent Raman bands.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic RingQuadrant Stretching~1600
Aromatic RingSemicircle Stretching~1580
C-N (Aromatic)Stretching1250 - 1360
Aromatic RingBreathing Mode~800

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating amino and alkoxy groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Two main types of transitions are expected for the aromatic system: the π → π* transitions of the benzene ring and the n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Transition Type Description Expected λ_max (nm)
π → π* (E2-band)Transition within the benzene ring, intensified by substituents.230 - 250
π → π* (B-band)Transition involving the entire conjugated system, showing fine structure.270 - 300
n → πTransition of non-bonding electrons on N and O to anti-bonding π orbitals.> 300 (often weak)

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination (if crystalline)

Powder XRD could be used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters. As no experimental crystallographic data for this compound is publicly available, a detailed discussion of its crystal structure remains speculative.

Computational Chemistry and Theoretical Investigations of 4 Isopentyloxy N Propylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for elucidating the fundamental electronic structure and properties of molecules. These calculations allow for a detailed understanding of the molecule's geometry, energy, and reactivity.

The first step in the computational analysis of 4-(Isopentyloxy)-N-propylaniline involves geometry optimization. This process utilizes DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (aniline)1.395C-C-N (aniline)120.5
N-C (propyl)1.468C-N-C (propyl)118.2
C-O (ether)1.372C-O-C (ether)117.9
C-C (aromatic)1.390 - 1.405Aromatic C-C-C119.5 - 120.5

Note: The data in this table is illustrative for a generic substituted aniline and not specific to this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the N-propylamino group, due to the electron-donating effects of both the alkoxy and amino substituents. The LUMO, on the other hand, would likely be distributed over the aromatic ring. A small HOMO-LUMO gap would indicate that the molecule is prone to electronic transitions and could be chemically reactive. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aniline Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.25
LUMO-0.85
HOMO-LUMO Gap (ΔE)4.40

Note: These values are hypothetical and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. Red-colored regions in an MEP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), indicating sites for nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the N-propylamino group and the oxygen atom of the isopentyloxy group, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the amino group and the alkyl chains would show positive potential.

Spectroscopic Property Prediction using Computational Models

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the N-propyl group, and the protons of the isopentyloxy group. The chemical shifts of the aromatic protons would be influenced by the electron-donating substituents. Similarly, the 13C NMR spectrum would provide distinct signals for each carbon atom, aiding in the complete structural assignment. While machine learning approaches are also gaining prominence for accurate NMR shift prediction, DFT-based calculations remain a fundamental tool. mdpi.comdoaj.org

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Aromatic (ortho to -NH)6.6 - 6.8
Aromatic (ortho to -O)6.8 - 7.0
-NH proton3.5 - 4.0
-OCH2-3.9 - 4.1
-NCH2-3.0 - 3.2
Alkyl chain protons0.9 - 1.8

Note: These are estimated ranges and not precise calculated values.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, although more advanced methods can account for anharmonicity. osti.gov

The simulated IR and Raman spectra of this compound would display characteristic vibrational bands. For instance, the N-H stretching vibration would appear in the IR spectrum around 3300-3500 cm-1. The C-O stretching of the ether linkage would be visible around 1250 cm-1, and the C-N stretching of the amine would be observed in the 1350-1280 cm-1 region. Aromatic C-H and C=C stretching vibrations would also be present. The agreement between simulated and experimental spectra can provide strong evidence for the proposed molecular structure. osti.gov

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm-1)
N-H Stretch3400
Aromatic C-H Stretch3050
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Stretch1500 - 1600
C-O Ether Stretch1245
C-N Stretch1310

Note: These are representative frequencies and may vary in actual calculations.

Computational UV-Vis Spectroscopy

Computational UV-Vis spectroscopy, typically employing Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the electronic absorption spectra of molecules. matrixscientific.comijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT study would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the aromatic and amine functionalities within the molecule.

A hypothetical data table for such a study would resemble the following:

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ Data not available Data not available Data not available
S₀ → S₂ Data not available Data not available Data not available
S₀ → S₃ Data not available Data not available Data not available

(This table is for illustrative purposes only, as no specific data exists in the searched literature)

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the isopentyloxy and N-propyl chains in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable, low-energy conformers. molssi.org This is often achieved by performing a Potential Energy Surface (PES) scan, where the potential energy of the molecule is calculated as a function of specific dihedral angles. nih.govscispace.com

Mapping the PES helps to understand the energy barriers between different conformations and the likelihood of their existence at a given temperature. nih.gov For this compound, key dihedral angles for scanning would include the C-O-C-C bonds of the ether linkage and the C-N-C-C bonds of the secondary amine. The results would reveal the preferred spatial orientation of the alkyl chains relative to the aniline ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations offer a way to observe the motion of a molecule over time, providing insights into its dynamic behavior and interactions with its environment. An MD simulation of this compound, either in a vacuum or in a solvent, would illustrate how the molecule vibrates, rotates, and translates. This would also reveal the flexibility of the side chains and how they might fold or extend.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one could predict how they would pack in a condensed phase and identify the dominant intermolecular forces, such as van der Waals interactions or potential hydrogen bonding.

Computational Approaches for Predicting Reactivity and Reaction Pathways

Computational methods can predict the reactivity of a molecule by examining its electronic structure. frontiersin.org For this compound, calculations of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would indicate its susceptibility to electrophilic or nucleophilic attack. The distribution of electrostatic potential on the molecular surface would highlight regions that are electron-rich (likely sites for electrophilic attack) or electron-poor (likely sites for nucleophilic attack).

Moreover, computational chemistry can be used to model reaction pathways, for instance, by locating transition state structures and calculating activation energies. This would be useful in predicting the outcomes of various chemical reactions involving this compound.

Advanced Applications and Functional Materials Development Based on 4 Isopentyloxy N Propylaniline

Exploration in Organic Electronics and Optoelectronic Materials: A Field of Untapped Potential

The N-alkylaniline core structure is a well-known building block for hole-transporting materials (HTMs) and as a component in organic light-emitting diodes (OLEDs). These applications typically leverage the electron-donating nature of the nitrogen atom and the ability to form stable, amorphous thin films. However, there is no specific research available that details the use of 4-(Isopentyloxy)-N-propylaniline in these capacities.

Hole Transporting Materials (HTMs) in Organic Photovoltaics

The efficacy of a hole-transporting material in organic photovoltaics is judged by its ability to efficiently extract and transport positive charge carriers (holes) from the light-absorbing layer to the anode. Key parameters include its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties. While one could hypothesize the potential properties of this compound based on similar structures, no experimental data or theoretical studies have been published to validate its performance as an HTM. Consequently, there are no available data tables on its mobility, energy levels, or performance in photovoltaic devices.

Components in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, aniline (B41778) derivatives can be incorporated into various layers, including the hole injection layer, hole transport layer, or as part of the emissive layer's host material. The specific substituents on the aniline ring can influence the material's charge transport characteristics and its compatibility with other materials in the device stack. The isopentyloxy and N-propyl groups in this compound would be expected to enhance its solubility and influence its electronic properties. However, a thorough search of the scientific literature yields no reports of its synthesis and characterization for OLED applications, meaning no data on its performance metrics such as luminance, efficiency, or lifetime in OLED devices are available.

Application in Dye and Pigment Chemistry: An Uncolored Canvas

Substituted anilines are frequently used as precursors in the synthesis of azo dyes, which are a large and commercially important class of colorants. The aniline derivative typically serves as the diazo component in an azo coupling reaction.

Chromophore Development and Colorimetric Properties

The color of an azo dye is determined by the electronic structure of the resulting molecule, which is influenced by the substituents on both the diazo and coupling components. The 4-(isopentyloxy) and N-propyl groups would likely have a bathochromic (color-deepening) effect compared to unsubstituted aniline. However, no studies have been published detailing the synthesis of azo dyes from this compound. As a result, there is no information on the chromophoric properties, such as the maximum absorption wavelength (λmax) or molar extinction coefficient, of any dyes derived from this compound.

Photostability and Lightfastness Studies

The photostability, or the resistance to fading upon exposure to light, is a critical parameter for any dye or pigment. This property is highly dependent on the chemical structure of the dye. Without the synthesis and characterization of dyes based on this compound, no studies on their photostability or lightfastness have been conducted.

Q & A

Q. What are the fundamental physicochemical properties of 4-(Isopentyloxy)-N-propylaniline, and how are they characterized?

The compound’s molecular formula is C₁₄H₂₁NO , with a molecular weight of 219.32 g/mol . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra provide structural confirmation (e.g., δ = 0.97 ppm for propyl CH₃, 3.14–3.05 ppm for N-CH₂) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • Chromatographic retention data : Retention factor (kk) in HPLC under varying mobile phase compositions (e.g., ln(k) vs. ϕ plots) .

Q. What synthetic routes are available for this compound, and what are their yields?

A common method involves:

Alkylation of aniline : Reacting aniline with propyl bromide under reflux (8–10 hours) in the presence of zinc chloride, yielding N-propylaniline (59% yield) .

Functionalization with isopentyloxy : Subsequent etherification of the aromatic ring using isopentyl bromide or similar reagents.
Optimized protocols (e.g., catalytic alkylation with KO-t-Bu in diglyme) achieve yields up to 86% for related N-propylaniline derivatives .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats .
  • Waste disposal : Neutralize residues with dilute acid/base before disposal .

Advanced Research Questions

Q. How does the retention behavior of this compound in HPLC deviate from linear ln(k) vs. ϕ models, and how should this inform method development?

While small molecules like 4-n-pentylaniline exhibit linear ln(k) vs. ϕ relationships, N-propylaniline derivatives show nonlinearity due to adsorption effects or secondary interactions with the stationary phase . For accurate modeling:

  • Nonlinear models : Use approaches like the Neue-Kuss equation to account for curvature .
  • Practical considerations : Limit extrapolation beyond the tested ϕ range to avoid prediction errors .

Q. What reaction mechanisms explain the formation of N-propylaniline derivatives in catalytic hydrogenolysis processes?

In coal-derived fuel desulfurization, tetrahydroquinoline undergoes hydrogenolysis to yield N-propylaniline as a stable intermediate. Key steps include:

  • Ring opening : Slow cleavage of the nitrogen-containing ring under H₂ pressure.
  • Adsorption effects : Reactant/product adsorption on catalysts (e.g., pulsed microreactors) alters reaction kinetics .

Q. How can this compound be functionalized for advanced material applications, such as conductive polymers?

  • Oxidative polymerization : Use tartaric acid or HCl as dopants to synthesize poly(N-propylaniline) (PNPA) in the emeraldine state.
  • Sensor applications : PNPA exhibits reversible resistance changes upon H₂S exposure (10–1000 ppm), with tartaric acid-doped variants showing higher sensitivity (response time <5 min) .

Q. What contradictions exist in chromatographic retention data for N-propylaniline derivatives, and how should researchers address them?

  • Conflict : Linear ln(k) vs. ϕ models fail for N-propylaniline under conditions where 4-n-pentylaniline fits well .
  • Resolution : Validate retention models with in situ experiments (e.g., gradient scouting) and avoid over-reliance on linear approximations for method transfer .

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